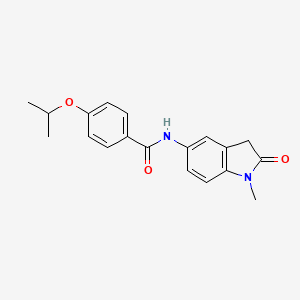

4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)24-16-7-4-13(5-8-16)19(23)20-15-6-9-17-14(10-15)11-18(22)21(17)3/h4-10,12H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCRXJXYZZBSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of 1-methyl-2-oxoindoline with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide linkage. The isopropoxy group is then introduced through an etherification reaction using isopropyl alcohol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The benzamide and indoline moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Enzyme Inhibition

Benzamide derivatives often exhibit bioactivity dependent on substituent position and chain length. For example:

- PCAF HAT Inhibition: Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 μM) demonstrate that long acyl chains (e.g., tetradecanoylamino) enhance PCAF HAT inhibitory activity, likely due to hydrophobic interactions with the enzyme’s active site. In contrast, shorter chains (e.g., hexanoylamino) reduce efficacy .

Key Insight : The 4-isopropoxy group in the target compound may balance lipophilicity and steric effects compared to long acyl chains or carboxy groups. However, its moderate size could limit enzyme inhibition potency relative to optimized derivatives like those in PCAF studies .

Role of Heterocyclic Moieties

The 1-methyl-2-oxoindolin-5-yl group in the target compound shares structural similarities with indole and oxoindole derivatives, which are prevalent in antimicrobial and kinase-inhibiting agents:

- Antistaphylococcal Activity: Salicylamide analogs with trifluoromethyl (CF₃) substituents (e.g., compound 1 in ) showed high potency against MRSA, emphasizing the importance of electron-withdrawing groups. The indolinone group in the target compound lacks a CF₃ moiety, which may reduce its antimicrobial efficacy .

- Kinase and Receptor Modulation: Indolinone scaffolds are common in kinase inhibitors (e.g., sunitinib), where the oxo group facilitates hydrogen bonding. The 1-methyl substituent in the target compound could enhance metabolic stability compared to unsubstituted indolinones .

Pharmacological Profile Relative to mGlu5 Allosteric Ligands

A novel benzamide class of mGlu5 positive allosteric modulators (PAMs) shares structural similarities with the target compound. For example, CPPHA-like benzamides with EC₅₀ values ≤1 μM feature substituted aryl groups linked to the benzamide core . The isopropoxy group in the target compound may mimic the steric and electronic effects of substituents in these PAMs, but its lack of a terminal aromatic ring (common in optimized mGlu5 ligands) could reduce receptor binding affinity .

Physicochemical Properties

- Solubility : Polar groups like carboxy (e.g., in PCAF inhibitors) improve aqueous solubility, whereas the target compound’s isopropoxy group may necessitate formulation adjustments for bioavailability .

Actividad Biológica

4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound that has attracted interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be represented as follows:

This compound features a benzamide core substituted with an isopropoxy group and an indolinone moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different biological targets, including cancer cells and microbial pathogens.

Anticancer Activity

Research indicates that 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Apoptosis and necrosis |

The mechanisms through which 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide exerts its effects include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A recent study evaluated the efficacy of 4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective therapeutic agent.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to fit dose-response curves. Apply outlier tests (Grubbs’ test) to exclude anomalous data points. Replicate experiments in triplicate and report 95% confidence intervals for IC₅₀ values .

Comparative and Mechanistic Studies

Q. How does this compound’s mechanism differ from structurally related indolinone derivatives?

- Methodological Answer : Conduct competitive binding assays with fluorescent probes (e.g., ATP-competitive kinase inhibitors). Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target proteins. Compare metabolic stability in microsomal assays (e.g., mouse liver microsomes) .

Q. What in vitro models best replicate in vivo pharmacokinetic challenges (e.g., metabolic clearance)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.